molecular formula C7H16N2O B1416477 2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol CAS No. 748766-92-9

2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol

Cat. No. B1416477
M. Wt: 144.21 g/mol
InChI Key: NVGQSNNWKLLATJ-ZETCQYMHSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol” are not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol” are not provided in the search results .

Scientific Research Applications

Synthesis and Catalytic Applications

  • Intermediate in Synthesis : 2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol is a key intermediate in the synthesis of various compounds. For instance, it plays a role in the synthesis of rosiglitazone, with modifications in reaction conditions enhancing yield significantly (L. Hui, 2006).

  • Protecting Group for Acids : It serves as a protecting group for acids such as methacrylic acid (MAA), which can be removed post-polymerization either chemically or thermally, demonstrating its versatility in polymer chemistry (Marios Elladiou & C. S. Patrickios, 2012).

  • Catalyst in Organic Synthesis : The compound acts as a catalyst in the synthesis of highly substituted piperidines, demonstrating its role in facilitating complex organic reactions (S. Sajadikhah et al., 2012).

Molecular Structure and Complex Formation

  • Crystal Structure Analysis : Its crystal structure was analyzed to understand its molecular interactions, which is vital in the development of new pharmaceuticals and materials (Fu et al., 2006).

  • Complexes with Metals : It is used in the formation of magnesium and zinc complexes, indicating its importance in the field of organometallic chemistry (Yang Wang et al., 2012).

Biological and Pharmacological Research

  • Antibacterial Activity : Certain derivatives have shown potential antibacterial activities, highlighting its significance in the development of new antimicrobial agents (N. Salih et al., 2021).

  • Chemosensor Applications : It has been used in the development of selective chemosensors, such as for Eu3+ detection, which is crucial in environmental and medical applications (Chen Qiu, 2012).

  • Dinuclear Lanthanide Complexes : Its derivatives have been used in the synthesis of dinuclear lanthanide complexes, which show slow magnetic relaxation behavior, important in materials science (Jin Zhang et al., 2016).

  • Synthesis of Pharmaceutical Compounds : Derivatives of this compound have been used in the synthesis of various pharmaceutical compounds, demonstrating its importance in drug discovery and development (H. Veisi et al., 2015).

Environmental Applications

  • CO2 Capture Studies : Its related tertiary amines have been studied for their potential in post-combustion CO2 capture, indicating its role in environmental applications (I. Bernhardsen et al., 2019).

Safety And Hazards

Safety data sheets for “2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol” are available, but specific safety and hazard information is not provided in the search results .

Future Directions

While specific future directions for “2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol” are not available, there is ongoing research into the use of pyrrolidine and piperidine derivatives in drug discovery . These compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

properties

IUPAC Name

2-[methyl-[(3S)-pyrrolidin-3-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(4-5-10)7-2-3-8-6-7/h7-8,10H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGQSNNWKLLATJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653495
Record name 2-{Methyl[(3S)-pyrrolidin-3-yl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol

CAS RN

748766-92-9
Record name 2-{Methyl[(3S)-pyrrolidin-3-yl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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